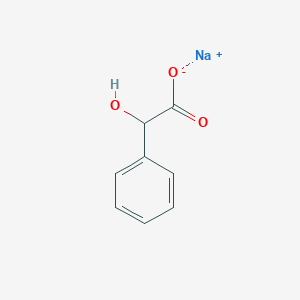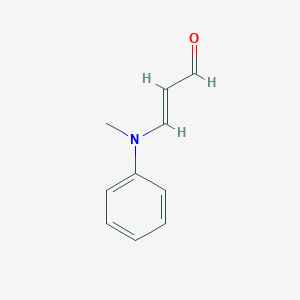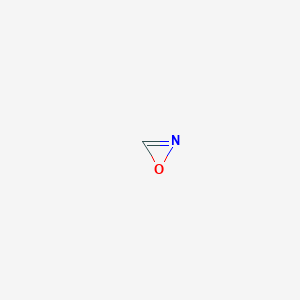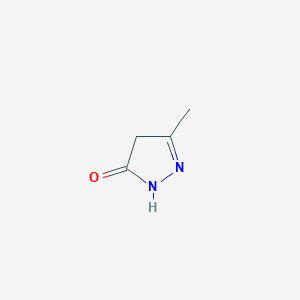
アンシミドール
概要
説明
Ancymidol is a synthetic plant growth regulator primarily known for its ability to inhibit gibberellin biosynthesis. It is a pyrimidine-class compound with the chemical formula C15H16N2O2. Ancymidol is widely used in horticulture to control plant growth and development by inhibiting the enzyme ent-kaurene oxidase, which is crucial in the gibberellin biosynthesis pathway .
科学的研究の応用
Ancymidol has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the inhibition of gibberellin biosynthesis and its effects on plant growth.
Biology: Employed in plant biology research to investigate the regulation of cell expansion and cell wall synthesis.
Medicine: Ancymidol’s inhibitory effects on specific enzymes make it a potential candidate for studying enzyme regulation and inhibition.
Industry: Utilized in horticulture to control the growth of ornamental plants and crops, enhancing their aesthetic and commercial value
作用機序
Target of Action
Ancymidol primarily targets the enzyme ent-kaurene oxidase , a cytochrome P450 mono-oxygenase that controls the oxidation of ent-kaurene . This enzyme plays a crucial role in the biosynthesis of gibberellins, a group of plant hormones that regulate growth and influence various developmental processes . Ancymidol also targets the cell wall synthesis pathway at a regulatory step where cell wall synthesis and cell expansion are coupled .
Mode of Action
Ancymidol operates by inhibiting the enzyme ent-kaurene oxidase, thereby affecting the biosynthesis of gibberellins . This inhibition leads to a reduction in plant growth, primarily by reducing internode elongation . It is suggested that ancymidol’s ability to inhibit cellulose synthesis possesses some unique features never previously observed when conventional cellulose synthesis inhibitors were used .
Biochemical Pathways
The primary biochemical pathway affected by ancymidol is the gibberellin biosynthesis pathway . By inhibiting the enzyme ent-kaurene oxidase, ancymidol disrupts the production of gibberellins, leading to reduced plant growth . Ancymidol also affects the cellulose synthesis pathway . It inhibits the incorporation of glucose into α-cellulose, leading to a reduction in cellulose content in the cell walls .
Pharmacokinetics
It is known that ancymidol is a plant growth retardant that is volatile and highly soluble in water . It is moderately mobile and so there is a risk of leaching to groundwater under some conditions .
Result of Action
The primary result of ancymidol’s action is a reduction in plant growth, primarily by reducing internode elongation . This is achieved through the inhibition of gibberellin biosynthesis . Additionally, ancymidol impairs cell growth by inhibiting the incorporation of cellulose into cell walls . This leads to a reduction in cellulose content, which is compensated with xylans . The reduction in cellulose content leads to changes in cell shape, with cells becoming more globular .
Action Environment
The action of ancymidol can be influenced by environmental factors. It is known that ancymidol is volatile and highly soluble in water, which suggests that its action could be influenced by factors such as temperature, humidity, and soil composition .
生化学分析
Biochemical Properties
Ancymidol plays a significant role in biochemical reactions, particularly in the inhibition of cellulose synthesis . It interacts with enzymes involved in the biosynthesis of cellulose, a key component of plant cell walls . The nature of these interactions involves the impairment of the incorporation of glucose into α-cellulose .
Cellular Effects
Ancymidol has profound effects on various types of cells and cellular processes. It influences cell function by reducing cell growth and inducing a globular cell shape . This impact extends to cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Ancymidol is complex. It exerts its effects at the molecular level by inhibiting ent-kaurene oxidase, a cytochrome P450-dependent monooxygenase . This inhibition leads to changes in gene expression and enzyme activity, particularly those involved in cellulose synthesis .
Temporal Effects in Laboratory Settings
Over time, Ancymidol’s effects become more pronounced. In laboratory settings, it has been observed that Ancymidol progressively reduces cell growth at concentrations ≤ 500 µM . Information on the product’s stability, degradation, and long-term effects on cellular function is currently limited.
Metabolic Pathways
Ancymidol is involved in the metabolic pathway of gibberellin biosynthesis . It interacts with enzymes in this pathway, leading to changes in metabolic flux and metabolite levels .
Subcellular Localization
Current knowledge suggests that Ancymidol may target the cell wall synthesis pathway at a regulatory step where cell wall synthesis and cell expansion are coupled .
準備方法
Synthetic Routes and Reaction Conditions: Ancymidol can be synthesized through a multi-step process involving the reaction of 4-methoxybenzyl cyanide with cyclopropylamine, followed by cyclization with formamide to form the pyrimidine ring. The final product is obtained through purification and crystallization .
Industrial Production Methods: In industrial settings, the production of ancymidol involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and effectiveness of the final product .
化学反応の分析
Types of Reactions: Ancymidol undergoes various chemical reactions, including:
Oxidation: Ancymidol can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert ancymidol to its reduced forms.
Substitution: Ancymidol can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives .
類似化合物との比較
Ancymidol is unique in its dual action of inhibiting both gibberellin biosynthesis and cellulose synthesis. Similar compounds include:
Paclobutrazol: Another gibberellin biosynthesis inhibitor but does not affect cellulose synthesis.
Isoxaben: A cellulose synthesis inhibitor that does not inhibit gibberellin biosynthesis.
2,6-Dichlorobenzonitrile: Known for its cellulose synthesis inhibition but lacks gibberellin biosynthesis inhibition
Ancymidol’s ability to target both pathways makes it a valuable tool in plant growth regulation and scientific research.
特性
IUPAC Name |
cyclopropyl-(4-methoxyphenyl)-pyrimidin-5-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-19-14-6-4-12(5-7-14)15(18,11-2-3-11)13-8-16-10-17-9-13/h4-11,18H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTDUHSNJYTCAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2CC2)(C3=CN=CN=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2034338 | |
| Record name | Ancymidol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2034338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White to beige granular crystals; [Reference #1] | |
| Record name | Ancymidol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9428 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0000002 [mmHg] | |
| Record name | Ancymidol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9428 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
12771-68-5 | |
| Record name | (±)-Ancymidol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12771-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ancymidol [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012771685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ancymidol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2034338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-cyclopropyl-α-(4-methoxyphenyl)-5-pyrimidylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.544 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANCYMIDOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C86AL416Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9,10-Anthracenedione, 1,4-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-](/img/structure/B87121.png)

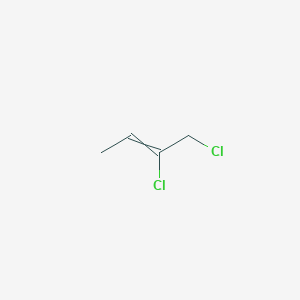
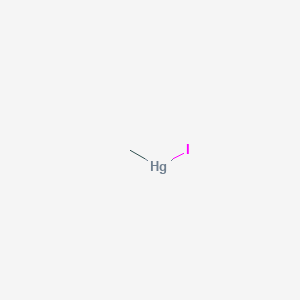
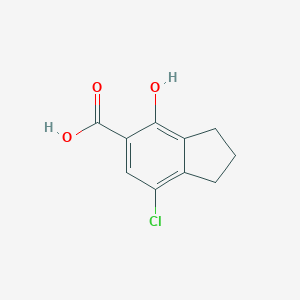
![2-[(Carboxymethyl)thio]benzoic acid](/img/structure/B87134.png)
